molecular formula C22H20FNO4 B12204756 N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide

N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B12204756
M. Wt: 381.4 g/mol
InChI Key: IOTFKDYHWYOVQS-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide is a synthetic chromene carboxamide derivative characterized by a 4-oxo-4H-chromene core substituted with two distinct groups:

  • A 4-fluorobenzyl moiety at the N-position.
  • A tetrahydrofuran-2-ylmethyl group at the secondary N-position.

This compound belongs to a class of chromene derivatives investigated for diverse biological activities, including antiviral, antibacterial, and enzyme inhibitory properties. Its structural uniqueness lies in the combination of a fluorine-substituted aromatic ring and a tetrahydrofuran-derived alkyl chain, which may enhance metabolic stability and target binding compared to simpler analogs .

Properties

Molecular Formula

C22H20FNO4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C22H20FNO4/c23-16-9-7-15(8-10-16)13-24(14-17-4-3-11-27-17)22(26)21-12-19(25)18-5-1-2-6-20(18)28-21/h1-2,5-10,12,17H,3-4,11,13-14H2

InChI Key

IOTFKDYHWYOVQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=CC=C(C=C2)F)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the chromene core.

    Attachment of the Tetrahydrofuran Moiety: This can be done through a coupling reaction, such as a Mitsunobu reaction, where the tetrahydrofuran-2-ylmethyl group is introduced.

    Formation of the Carboxamide Group: This final step involves the reaction of the intermediate with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Key Functional Groups

  • Carboxamide : Hydrolyzes under acidic or basic conditions to yield carboxylic acids.

  • Tetrahydrofuran (THF) : Susceptible to ring-opening reactions (e.g., with nucleophiles under acidic conditions).

  • Chromene core : Displays electrophilic reactivity due to the conjugated ketone and aromatic system.

Reactivity Mechanisms

Reaction TypeConditions/ReagentsProducts
Hydrolysis of carboxamideAcidic/basic aqueous solutionsCarboxylic acid + amine
Nucleophilic substitutionAlkylating agents (e.g., alkyl halides)Alkylated derivatives
Electrophilic aromatic substitutionElectrophiles (e.g., nitration agents)Substituted chromene derivatives

Reaction Conditions and Optimization

Data from analogous chromene carboxamides highlight critical parameters:

  • Ester formation : 70–80% yield under reflux conditions with catalytic acids .

  • Hydrolysis : Quantitative conversion using aqueous NaOH or HCl .

  • Coupling : Requires activation agents like PyBOP or HATU for efficient amide bond formation .

Reagents such as sodium ethoxide (base) and ethanol (solvent) are commonly employed in chromene derivative synthesis .

Biological Activity

Chromene carboxamides exhibit diverse pharmacological properties, including:

  • Antimicrobial activity : Linked to interactions with bacterial targets .

  • Anticancer potential : Chromene derivatives often inhibit kinase enzymes.

Structural Insights

PropertyValue/DescriptionSource
Molecular formulaC₂₅H₂₀FNO₅S (inferred from analogous structures)
Functional group reactivityCarboxamide: Hydrolysis prone; THF: Ring-opening susceptibility
SolubilityLikely low in polar solvents (common for chromenes)

Scientific Research Applications

Pharmacological Applications

  • Orexin Receptor Agonism :
    • N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide has been identified as an agonist for the orexin type 2 receptor. This receptor plays a crucial role in regulating arousal, appetite, and sleep-wake cycles. The agonistic activity suggests potential therapeutic applications in treating conditions such as narcolepsy and other sleep disorders.
  • Antihistaminic Activity :
    • Compounds related to the chromene structure have demonstrated antihistaminic properties, which could be beneficial in developing treatments for allergic reactions and asthma. The ability to inhibit histamine-induced contractions in isolated tissues indicates a promising avenue for further research .
  • Potential Anti-inflammatory Effects :
    • Chromone derivatives, including this compound, have been studied for their anti-inflammatory effects. The structural characteristics that facilitate receptor binding may also contribute to reducing inflammation, making it relevant for conditions like arthritis and other inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound typically involves multiple steps, including the formation of the chromene scaffold followed by functionalization with fluorobenzyl and tetrahydrofuran groups. This synthetic pathway allows for the exploration of various derivatives, each potentially exhibiting distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study ReferenceFindings
Identified as an orexin type 2 receptor agonist with potential applications in sleep disorders.
Exhibited significant antihistaminic activity in vitro, suggesting utility in allergy treatments.
Demonstrated anti-inflammatory properties in preclinical models, indicating relevance for inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Chromene Carboxamide Derivatives
Compound Name Substituent R1 Substituent R2 Molecular Weight (g/mol) Reported Activity Reference
Target Compound 4-Fluorobenzyl Tetrahydrofuran-2-ylmethyl ~409.45* Antiviral (inferred)
N-(4-Chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide 4-Chlorobenzyl Tetrahydrofuran-2-ylmethyl 425.90 Not explicitly reported (structural analog)
4-Oxo-N-(4-sulfamoylbenzyl)-4H-chromene-2-carboxamide 4-Sulfamoylbenzyl - Not provided Carbonic anhydrase inhibition
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl - Not provided Antibacterial, potential antiviral
4-Oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide 4-(Trifluoromethyl)benzothiazolyl - 213.70 (fragment) Not explicitly reported

*Estimated based on chloro analog (425.90 g/mol) with F replacing Cl.

Key Observations:

The tetrahydrofuran-2-ylmethyl group introduces a cyclic ether moiety, which could enhance solubility and reduce cytotoxicity compared to bulkier substituents .

Core Scaffold Variations :

  • Derivatives with a 2-oxo chromene core (e.g., N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide) exhibit antibacterial activity, suggesting that the position of the oxo group (2-oxo vs. 4-oxo) influences target specificity .
  • Sulfonamide-substituted analogs (e.g., 4-oxo-N-(4-sulfamoylbenzyl)-4H-chromene-2-carboxamide) demonstrate carbonic anhydrase inhibition, highlighting the role of sulfonamide groups in enzyme targeting .

Antiviral Potential: Fluorinated benzyl groups, as seen in the target compound and fluoxetine-derived analogs, are associated with improved antiviral activity against RNA viruses (e.g., enteroviruses, hepatitis C virus) . The tetrahydrofuran moiety may mimic natural substrates or cofactors in viral replication machinery, as seen in host-targeting antivirals .

Research Findings and Mechanistic Insights

Antiviral Activity and Structural Optimization

  • Evidence from fluoxetine-derived analogs suggests that fluorobenzyl groups enhance antiviral potency by increasing binding affinity to viral proteins (e.g., enterovirus 2C helicase) .
  • The tetrahydrofuran group in the target compound may reduce off-target cytotoxicity compared to linear alkyl chains, as observed in related host-targeting antivirals .

Enzyme Inhibition and Selectivity

  • Sulfonamide-substituted chromene carboxamides (e.g., 6a–c) inhibit carbonic anhydrase isoforms, but the target compound’s lack of a sulfonamide group suggests divergent mechanisms .
  • The 4-oxo chromene core may interact with catalytic residues in enzymes or viral proteases through hydrogen bonding or π-π stacking .

Biological Activity

N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : 4H-chromene
  • Functional Groups : Carboxamide and tetrahydrofuran moieties
  • Fluorine Substitution : The presence of a fluorobenzyl group enhances its pharmacological profile.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 4H-chromene derivatives, including our compound of interest. A notable study demonstrated that derivatives exhibited significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific derivative and bacterial strain tested .

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli30
This compoundS. aureus20

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For instance, a study reported that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins, promoting cell cycle arrest in the G1 phase .

Cancer Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
HeLa22Cell cycle arrest at G1 phase

3. Anti-inflammatory Activity

Research has also indicated that this compound exhibits anti-inflammatory properties. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study involving several chromene derivatives, this compound was found to be one of the most effective against Gram-positive bacteria. Researchers noted its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies
A detailed investigation into its anticancer effects was conducted using both MCF-7 and HeLa cells. The results indicated not only cytotoxicity but also a significant reduction in cell migration, suggesting potential applications in cancer metastasis prevention .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Activation of the chromene-2-carboxylic acid core using coupling agents like EDCI or HATU in anhydrous DMF.

Amide bond formation between the activated acid and the secondary amine (4-fluorobenzyl and tetrahydrofuran-2-ylmethyl substituents) under inert conditions.

  • Purification : Crude products are purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    • Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.4 in ethyl acetate/hexane 3:7) and confirm product identity via melting point and NMR.

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • 1H/13C NMR : Verify resonance signals for the chromene-4-oxo group (δ ~6.8–7.5 ppm for aromatic protons; δ ~180–185 ppm for carbonyl carbons).
  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of free carboxylic acid (~1700–1720 cm⁻¹).
  • Mass Spectrometry : Use ESI-MS to validate molecular ion peaks (e.g., [M+H]+ at m/z ~410–415).
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: ~62%, H: ~5%, N: ~3%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for this compound across different assays?

  • Methodological Answer :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, cell line viability).
  • Control Experiments : Test for off-target interactions using kinase profiling panels or competitive binding assays.
  • Data Normalization : Use internal standards (e.g., fluorescent dyes for cell-based assays) to account for plate-to-plate variability.
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) and report confidence intervals .

Q. What strategies are effective for identifying and characterizing polymorphs of this compound?

  • Methodological Answer :

  • Screening Polymorphs : Use solvent evaporation (e.g., methanol, acetonitrile) or slurry conversion under varied temperatures.
  • Characterization Tools :
  • PXRD : Compare diffraction patterns (e.g., 2θ peaks at ~10°, 15°, 20°) to known forms.
  • DSC/TGA : Identify melting points (e.g., ~180–190°C) and thermal stability.
  • Single-Crystal X-ray Diffraction : Refine structures using SHELXL-2018/9 with R-factor < 0.05 .
    • Key Insight : Polymorph stability can influence solubility and bioavailability, critical for preclinical studies.

Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its pharmacophore?

  • Methodological Answer :

  • Prodrug Design : Introduce transient hydrophilic groups (e.g., phosphate esters) to the tetrahydrofuran moiety.
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for intravenous administration.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150–200 nm) via emulsion-solvent evaporation .

Q. What advanced techniques are recommended for impurity profiling during scale-up synthesis?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities at 0.1% w/w.
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products.
  • Quantitative NMR (qNMR) : Use deuterated DMSO to quantify residual solvents or unreacted intermediates .

Experimental Design & Data Analysis

Q. How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

Core Modifications : Synthesize analogs with variations in the fluorobenzyl (e.g., chloro, methoxy substituents) or tetrahydrofuran groups (e.g., ring expansion to oxepane).

Bioactivity Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays (IC50 determination).

Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What crystallographic methods are optimal for resolving the compound’s 3D structure?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution (<1.0 Å) data.
  • Structure Solution : Employ SHELXD for phase determination and SHELXL-2019 for refinement (R1 < 0.05).
  • Validation : Check for hydrogen bonding (e.g., N–H···O interactions) and π-π stacking in the chromene core .

Contradiction Resolution

Q. How can conflicting data on the compound’s metabolic stability be reconciled?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation : Compare microsomal stability (human liver microsomes) with in vivo pharmacokinetics (rodent models).
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at the chromene core).
  • Species-Specific Differences : Test metabolism across species (e.g., rat vs. human CYP450 isoforms) to identify interspecies variability .

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